molecular formula C15H15NO6S B6164081 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 312503-88-1

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B6164081
CAS No.: 312503-88-1
M. Wt: 337.3
InChI Key:
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Description

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO6S It is a derivative of benzoic acid, featuring a methoxy group and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-methoxyaniline as the primary starting materials.

    Sulfonation: The 2-methoxyaniline undergoes sulfonation using chlorosulfonic acid to form 2-methoxyphenylsulfonamide.

    Coupling Reaction: The 2-methoxyphenylsulfonamide is then coupled with 4-methoxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzaldehyde or this compound.

    Reduction: Formation of 4-methoxy-3-[(2-methoxyphenyl)amino]benzoic acid.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The methoxy groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoic acid: Lacks the sulfonamide group, resulting in different chemical and biological properties.

    2-methoxybenzenesulfonamide: Lacks the benzoic acid moiety, affecting its reactivity and applications.

    4-methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid: Similar structure but with an ethyl group instead of a phenyl group, leading to different physical and chemical properties.

Uniqueness

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both methoxy and sulfonamide groups on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

312503-88-1

Molecular Formula

C15H15NO6S

Molecular Weight

337.3

Purity

95

Origin of Product

United States

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